Fumaric acid-d4

Vue d'ensemble

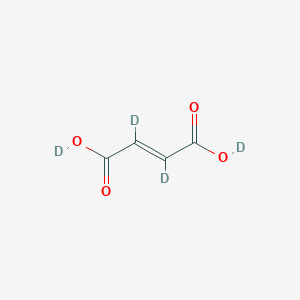

Description

Fumaric acid-d4 is a deuterium-labeled derivative of fumaric acid, where four hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as a tracer in metabolic studies due to its stable isotope labeling. Fumaric acid itself is a naturally occurring organic acid and an intermediate in the citric acid cycle, playing a crucial role in cellular respiration.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Fumaric acid-d4 is typically synthesized by the deuteration of fumaric acid. The process involves the reaction of fumaric acid with deuterium oxide (D2O) in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterium gas or deuterium oxide in reactors designed to handle high pressures and temperatures. The purity of the final product is ensured through various purification techniques, including crystallization and chromatography.

Analyse Des Réactions Chimiques

Reduction Reactions

Fumaric acid-d4 undergoes catalytic hydrogenation to form succinic acid-d4, analogous to the hydrogenation of fumaric acid. This reaction is thermodynamically favorable and proceeds under mild conditions.

| Reaction | Reagents/Conditions | Product | ΔrH° (kJ/mol) | Source |

|---|---|---|---|---|

| C₄D₄O₄ + H₂ → C₄D₄H₂O₄ | H₂ gas, Pd catalyst, 25°C | Succinic acid-d4 | -130.3 ± 0.1 |

Notes :

- The enthalpy of hydrogenation (ΔrH°) matches that of unlabeled fumaric acid, indicating minimal isotopic effect on thermodynamics .

- Deuterium labeling does not alter the stereochemical outcome, preserving the trans configuration in the product.

Oxidation Reactions

The deuterated double bond in this compound undergoes oxidation to yield deuterated malic acid or oxaloacetic acid, depending on conditions.

| Reaction | Reagents/Conditions | Product | Source |

|---|---|---|---|

| C₄D₄O₄ + [O] → C₄D₄O₅ | KMnO₄ (acidic/basic), H₂O, 70–75°C | Oxaloacetic acid-d4 |

Mechanistic Insight :

- Oxidation with KMnO₄ proceeds via dihydroxylation followed by cleavage, forming carboxylic acid groups.

- Isotopic substitution may slightly slow reaction kinetics due to the deuterium kinetic isotope effect (DKIE), though this is not explicitly quantified in available literature.

Substitution Reactions

The carboxylic acid groups in this compound participate in esterification and amidation reactions, forming deuterated derivatives.

| Reaction | Reagents/Conditions | Product | Source |

|---|---|---|---|

| C₄D₄O₄ + CD₃OD → C₅D₇O₄ | CD₃OD, H₂SO₄ catalyst, reflux | Monomethyl fumarate-d7 |

Key Observations :

- Esterification with deuterated methanol (CD₃OD) yields monomethyl or dimethyl esters, retaining deuterium labels .

- Industrial-scale synthesis employs continuous flow reactors to optimize purity and yield.

Bromination

This compound undergoes electrophilic addition across the double bond, forming deuterated dibromo derivatives.

| Reaction | Reagents/Conditions | Product | Source |

|---|---|---|---|

| C₄D₄O₄ + Br₂ → C₄D₄O₄Br₂ | Br₂ in CCl₄, 25°C | 2,3-Dibromosuccinic acid-d4 |

Stereochemical Outcome :

Diels-Alder Reactions

As a dienophile, this compound participates in [4+2] cycloadditions with conjugated dienes, forming deuterated cyclohexene derivatives.

| Reaction | Reagents/Conditions | Product | Source |

|---|---|---|---|

| C₄D₄O₄ + C₄H₆ → C₈D₄H₆O₄ | 1,3-Butadiene, 100°C, neat | Cyclohexene-d4 dicarboxylic acid |

Applications :

Biochemical Reactions

In metabolic pathways, this compound serves as a tracer in the tricarboxylic acid (TCA) cycle, undergoing enzymatic hydration to malate-d4 via fumarase .

| Reaction | Enzyme/Conditions | Product | Source |

|---|---|---|---|

| C₄D₄O₄ + H₂O → C₄D₄H₂O₅ | Fumarase, pH 7.4, 37°C | L-Malate-d4 |

Kinetic Studies :

- Deuterium labeling minimally affects enzymatic turnover rates, as fumarase exhibits broad substrate tolerance .

Isomerization

Under basic conditions, this compound can isomerize to maleic acid-d4, though this is less common due to the stability of the trans isomer.

| Reaction | Reagents/Conditions | Product | Source |

|---|---|---|---|

| C₄D₄O₄ → C₄D₄O₄ | NaOH, 100°C | Maleic acid-d4 |

Applications De Recherche Scientifique

Metabolic Pathway Analysis

Fumaric acid-d4 is primarily used in metabolic studies to trace biochemical pathways:

- Isotope Tracing : The deuterium labeling enables researchers to study lipid metabolism and other metabolic processes in vivo. This approach helps elucidate the dynamics of metabolic pathways in organisms, including mammals .

- Metabolomics : this compound is utilized in untargeted and targeted metabolomics to identify and quantify metabolites in biological samples. For instance, its application has been demonstrated in studies analyzing the effects of herbal treatments on metabolic profiles .

Clinical Research

Fumaric acid and its derivatives, including this compound, have been investigated for their therapeutic potential:

- Multiple Sclerosis Treatment : Fumaric acid esters have shown efficacy in treating multiple sclerosis by modulating immune responses. Studies indicate that fumaric acid can reduce inflammation and promote neuroprotection .

- Psoriasis Management : Clinical trials have demonstrated that fumaric acid esters significantly reduce the severity of psoriasis by influencing immune cell activity .

Immune Response Modulation

A study highlighted the role of fumarate in inducing trained immunity in monocytes. When monocytes were treated with fumarate, there was a notable increase in cytokine production upon restimulation, indicating enhanced immune response . This suggests potential applications for this compound in immunological research.

Bile Acid Metabolism

In a study examining the effects of Alpiniae oxyphyllae Fructus on Alzheimer’s disease models, fumaric acid levels were analyzed alongside bile acids. The results indicated that treatment led to significant changes in bile acid metabolism, suggesting that fumarate plays a role in neuroprotective mechanisms .

Data Table: Applications Summary

| Application Area | Description | Key Findings |

|---|---|---|

| Metabolic Research | Tracing metabolic pathways using isotope labeling | Enhanced insights into lipid metabolism |

| Clinical Trials | Treatment for multiple sclerosis and psoriasis | Reduction of inflammation and immune modulation |

| Immune Response | Induction of trained immunity in monocytes | Increased cytokine production |

| Neuroprotection | Effects on Alzheimer’s disease models | Modulation of bile acid metabolism |

Mécanisme D'action

The mechanism of action of fumaric acid-d4 is similar to that of fumaric acid. It participates in the citric acid cycle, where it is converted to malic acid by the enzyme fumarase. This conversion is crucial for the production of energy in the form of adenosine triphosphate (ATP). The deuterium labeling allows researchers to trace the metabolic pathways and understand the dynamics of cellular respiration.

Comparaison Avec Des Composés Similaires

Maleic Acid: The cis-isomer of fumaric acid, used in similar applications but with different chemical properties.

Malic Acid: A product of the hydration of fumaric acid, involved in the citric acid cycle.

Succinic Acid: Another intermediate in the citric acid cycle, structurally similar but with different metabolic roles.

Uniqueness of Fumaric Acid-d4: this compound’s uniqueness lies in its deuterium labeling, which makes it an invaluable tool in metabolic studies. The stable isotope labeling allows for precise tracking of biochemical pathways without altering the compound’s natural behavior in the body.

Activité Biologique

Fumaric acid-d4, a deuterated form of fumaric acid, has garnered attention in recent years due to its biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and implications in various medical contexts, supported by relevant data and case studies.

Overview of this compound

Fumaric acid is a key intermediate in the Krebs cycle, playing a significant role in cellular metabolism. The deuterated variant, this compound, is utilized in research to trace metabolic pathways and assess biological effects due to its distinct isotopic signature.

Fumaric acid and its derivatives, including this compound, have been shown to exert several biological effects:

- Oxidative Stress Modulation : Fumarate can induce oxidative stress by modifying cellular redox states. It has been observed that fumarate accumulation leads to the succination of glutathione (GSH), which is linked to increased oxidative stress in fumarate hydratase-deficient cells .

- Protein Modification : Fumarate acts as an electrophile that can covalently bind to cysteine residues in proteins, resulting in functional modifications. This process is particularly relevant in cancer biology, where altered protein function can affect tumor growth and survival .

- Antioxidant Response Activation : The interaction of fumarate with cellular components can activate the NRF2 pathway, which is crucial for regulating antioxidant responses. This activation may provide protective effects against oxidative damage .

Table 1: Biological Effects of this compound

Case Study 1: Dimethyl Fumarate and Lactation

A study investigated the transfer of dimethyl fumarate (DMF), a derivative of fumaric acid, into human milk. Two lactating women were monitored for MMF levels in their breast milk after DMF administration. Results indicated very low concentrations of MMF, suggesting minimal exposure to infants during breastfeeding .

Case Study 2: Endothelial Cell Metabolism

Research on endothelial cells demonstrated that DMF alters energetic metabolism by promoting glycolysis while reducing cell respiration. This effect was attributed to the inhibition of phosphoglycerate dehydrogenase (PHGDH), impacting serine and glycine synthesis pathways . These findings suggest potential therapeutic implications for conditions involving endothelial dysfunction.

Research Findings

Recent studies have highlighted the diverse biological activities associated with this compound:

- Metabolomics Insights : Metabolomic analyses have revealed alterations in metabolic pathways influenced by fumarate administration. For instance, the inhibition of glycolytic enzymes like GAPDH has been documented, indicating a complex interplay between metabolic regulation and therapeutic effects .

- Clinical Relevance : The anti-inflammatory properties of fumaric acid derivatives are being explored for conditions such as multiple sclerosis and psoriasis. The modulation of immune responses through these compounds could lead to novel treatment strategies .

Propriétés

IUPAC Name |

dideuterio (E)-2,3-dideuteriobut-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+/i1D,2D/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCYOOQTPOCHFL-JXRVJRKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(/[2H])\C(=O)O[2H])/C(=O)O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583855 | |

| Record name | (2E)-(~2~H_2_)But-2-ene(~2~H_2_)dioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194160-45-7 | |

| Record name | (2E)-(~2~H_2_)But-2-ene(~2~H_2_)dioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fumaric-d2 acid-d2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.